molecular formula C14H16ClN3O2 B2643366 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide CAS No. 2094061-54-6

2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide

Cat. No. B2643366
CAS RN: 2094061-54-6
M. Wt: 293.75
InChI Key: YBZHPCRGNUBDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide, also known as CMI-977, is a synthetic molecule that has been studied for its potential use in various scientific research applications. It is a member of the pyridine carboxamide family of compounds and has been found to have both biochemical and physiological effects.

Mechanism of Action

2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide works by inhibiting the activity of the enzyme caspase-1, which is responsible for the cleavage of pro-IL-1 into its active form. By inhibiting caspase-1, this compound prevents the production of IL-1 and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for caspase-1, which allows for more targeted inhibition of IL-1 production. However, one limitation is that its effectiveness may be dependent on the specific disease being studied and the stage of disease progression.

Future Directions

There are several future directions for research on 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different diseases and patient populations.

Synthesis Methods

The synthesis of 2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-oxo-octahydroindolizin-2-amine to yield the final product.

Scientific Research Applications

2-chloro-N-(3-oxo-octahydroindolizin-2-yl)pyridine-4-carboxamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the pro-inflammatory cytokine interleukin-1 (IL-1). IL-1 has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, and this compound has been found to be effective in reducing IL-1 levels in animal models of these diseases.

properties

IUPAC Name

2-chloro-N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-12-7-9(4-5-16-12)13(19)17-11-8-10-3-1-2-6-18(10)14(11)20/h4-5,7,10-11H,1-3,6,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZHPCRGNUBDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(C2=O)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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